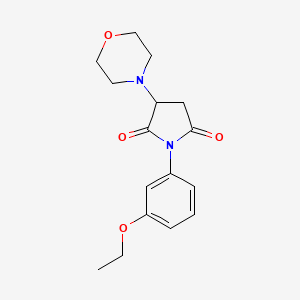
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Etomidate, is a short-acting intravenous anesthetic drug that is used for induction of anesthesia and sedation in various medical procedures. It was first synthesized by Janssen Pharmaceutica in 1964 and was approved for use in the United States in 1983.
Mécanisme D'action
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione acts primarily on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. It enhances the activity of GABA, leading to increased inhibition of neuronal activity and subsequent sedation and anesthesia.
Biochemical and Physiological Effects:
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a rapid onset of action, with peak effects occurring within one minute of administration. It has a short duration of action, with effects lasting for approximately five to ten minutes. It is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its rapid onset and short duration of action, which allows for precise control of anesthesia levels. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for use in animal studies. However, it has been shown to suppress the immune system and may have negative effects on cognitive function.
Orientations Futures
Future research on 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione may focus on its potential use in the treatment of other neurological disorders, such as traumatic brain injury and stroke. It may also be studied for its effects on the immune system and its potential use in the treatment of autoimmune disorders. Additionally, research may focus on developing new formulations of 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione that have longer durations of action or fewer side effects.
Méthodes De Synthèse
The synthesis of 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 1-ethyl-3-(3-ethoxyphenyl)-pyrrolidine-2,5-dione with morpholine in the presence of sodium hydride and dimethylformamide. The resulting product is then purified through recrystallization to obtain pure 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its anesthetic properties and has been used in various medical procedures, including intubation, cardioversion, and electroconvulsive therapy. It has also been used in the treatment of status epilepticus, a life-threatening condition characterized by prolonged seizures.
Propriétés
IUPAC Name |
1-(3-ethoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-22-13-5-3-4-12(10-13)18-15(19)11-14(16(18)20)17-6-8-21-9-7-17/h3-5,10,14H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRKWEARKJCYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

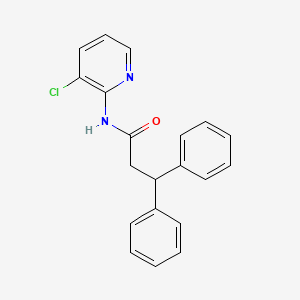
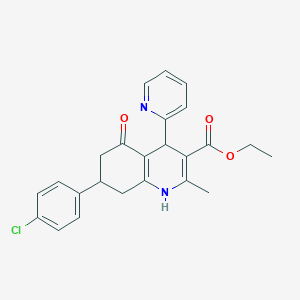
![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)
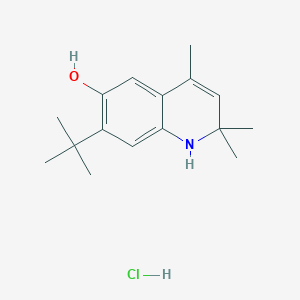
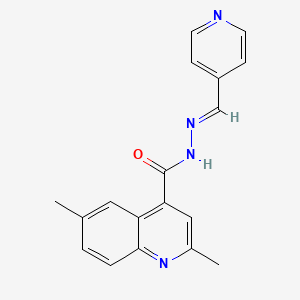
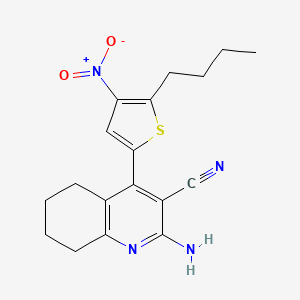
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
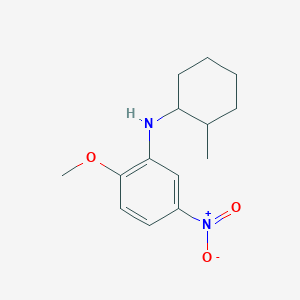
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5113204.png)
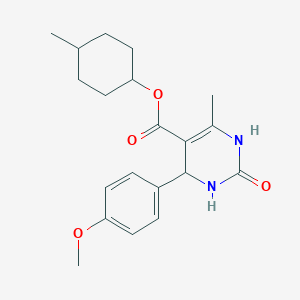
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)